5-Aminononane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

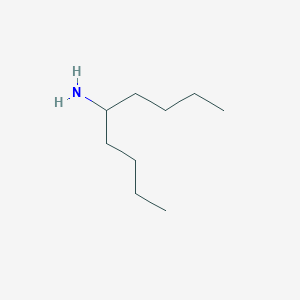

Structure

2D Structure

3D Structure

特性

IUPAC Name |

nonan-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N/c1-3-5-7-9(10)8-6-4-2/h9H,3-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEVGGILGWUWSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176392 | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2198-45-0 | |

| Record name | 5-Aminononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Emergence in Organic Synthesis

While a definitive first synthesis of 5-Aminononane is not prominently documented in seminal early chemical literature, its emergence can be situated within the broader expansion of amine synthesis in the mid-20th century. Research into long-chain aliphatic amines and their derivatives intensified during this period for various industrial and pharmaceutical applications.

Early methods for synthesizing primary amines often involved the reduction of corresponding nitriles or oximes. For this compound, established synthetic routes include the reduction of 5-nonanone (B165733) oxime or the reductive amination of 5-nonanone. chemsrc.com A 1962 publication in the Japanese journal Yakugaku Zasshi detailed the synthesis of 1,9-bis(dialkylamino)-5-aminononane derivatives, indicating that complex structures centered on the this compound backbone were being investigated for potential applications. jst.go.jp Furthermore, early patents, such as one from 1939 concerning the hydrogenation of aliphatic dinitriles to their corresponding diamines (e.g., producing 1,9-diaminononane), underscore the long-standing industrial interest in nonane-based amines. google.com These historical precedents in synthesizing related long-chain amines provided the foundational chemistry that made precursors like 5-nonanone and, subsequently, this compound itself accessible for academic and industrial research. chemsrc.com

Scope and Significance of Aminononane Isomers in Academic Inquiry

The nine-carbon backbone of aminononane allows for several positional isomers, with the location of the amino group significantly influencing the molecule's physical properties, reactivity, and utility in research. The primary isomers of interest are 1-Aminononane, 2-Aminononane, and 5-Aminononane. Academic inquiry often focuses on how the steric hindrance and electronic environment of the amino group differ among these isomers.

1-Aminononane: As a terminal amine, the -NH₂ group is sterically unhindered, making it highly reactive in nucleophilic substitution and condensation reactions. It is often used as a standard linear, long-chain primary amine in surface chemistry and as a building block where terminal functionalization is desired. chemicalbook.com

2-Aminononane: This isomer introduces chirality, existing as (R)- and (S)-enantiomers. nih.gov This has made it a key substrate in studies of stereoselective enzymatic reactions. For instance, research has demonstrated the kinetic resolution of 2-aminononane using lipase-catalyzed reactions, highlighting its importance in developing biocatalytic methods for producing enantiopure amines. frontiersin.org The differing biological activities of enantiomers make chiral amines like 2-Aminononane significant in pharmaceutical and agrochemical research. frontiersin.org

This compound: The symmetrical structure of this compound, with the amino group at the C5 position, results in a sterically more hindered environment compared to 1-Aminononane. ontosight.ainih.gov This can influence its reactivity and provides a different molecular geometry for incorporation into larger molecules. Its symmetry can be advantageous in certain polymer and materials science applications where a centrally functionalized monomer is required.

The distinct properties of these isomers are a subject of academic investigation, particularly in fields like quantitative structure-activity relationship (QSAR) studies and physical chemistry, where researchers correlate molecular structure with physical behavior. core.ac.uk

| Property | 1-Aminononane | (R)-2-Aminononane | This compound |

| CAS Number | 112-20-9 | 74069-74-2 | 2198-45-0 |

| IUPAC Name | Nonan-1-amine | (2R)-Nonan-2-amine | Nonan-5-amine |

| Molecular Weight | 143.27 g/mol | 143.27 g/mol | 143.27 g/mol |

| Boiling Point | ~201 °C | Not available | ~190 °C |

| Density | ~0.782 g/mL | Not available | ~0.79 g/cm³ |

| Chirality | Achiral | Chiral | Achiral |

| Key Feature | Terminal amine | Chiral secondary amine | Symmetrical secondary amine |

Data sourced from references nih.govchemsrc.comchemicalbook.comnih.govchemeo.com. Note: Physical properties can vary slightly based on the source and experimental conditions.

Overview of Research Trajectories for 5 Aminononane

Regioselective Synthesis of this compound

The regioselective synthesis of this compound primarily involves the introduction of an amino group at the C5 position of a nonane (B91170) backbone. This is most commonly achieved through the transformation of a ketone precursor, nonan-5-one.

Reductive Amination Protocols for Ketone Precursors

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine from the reaction of a ketone with an amine, followed by reduction to the corresponding amine. masterorganicchemistry.com For the synthesis of this compound, the precursor is nonan-5-one. The reaction with ammonia (B1221849) would form an intermediate imine, which is then reduced to the target primary amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are favored for their ability to selectively reduce the protonated imine in the presence of the ketone. masterorganicchemistry.com The general sequence for the reductive amination of nonan-5-one is depicted below:

Reaction Scheme for Reductive Amination of Nonan-5-one

| Reactant | Reagents | Product |

| Nonan-5-one | 1. NH32. Reducing agent (e.g., NaBH3CN) | This compound |

The direct use of ammonia can sometimes lead to the formation of secondary and tertiary amines as byproducts. masterorganicchemistry.com To circumvent this, alternative nitrogen sources or modified procedures can be employed.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers an alternative route for the synthesis of this compound, typically proceeding through the reduction of a nonan-5-one oxime intermediate. mdpi.com Oximes are readily prepared from the corresponding ketone by reaction with hydroxylamine (B1172632) hydrochloride. encyclopedia.pub The subsequent hydrogenation of the oxime C=N double bond yields the primary amine. mdpi.com

A variety of catalysts can be employed for this reduction, with noble metal catalysts such as platinum and palladium, and non-noble metal catalysts like Raney Nickel being common choices. mdpi.comencyclopedia.pub The choice of catalyst and reaction conditions can influence the selectivity of the reaction, with some conditions potentially leading to the formation of secondary amines or other byproducts. researchgate.net

Catalysts for the Hydrogenation of Oximes

| Catalyst | Support | Conditions | Reference |

| Platinum oxide (PtO2) | - | Room temperature, H2 pressure | encyclopedia.pub |

| Palladium on Carbon (Pd/C) | Carbon | Acidic conditions, H2 pressure | mdpi.com |

| Raney Nickel | - | Basic conditions, elevated temperature and pressure | mdpi.com |

| Platinum on Alumina (Pt/Al2O3) | Alumina | Elevated temperature and pressure | encyclopedia.pub |

Optimization of Reaction Conditions and Catalyst Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often varied include the choice of catalyst, solvent, temperature, pressure, and the nature of the amine source in reductive amination. researchgate.netresearchgate.net

For catalytic hydrogenation of the corresponding oxime, catalyst choice is paramount. For instance, while Pd/C is effective for the formation of the primary amine, Pt/C under similar conditions has been shown to favor the formation of the hydroxylamine. mdpi.com Basic conditions are often preferred when using Raney Nickel to achieve high yields of the primary amine. mdpi.com The weak N-O bond in oximes presents a challenge, as its cleavage can lead to byproducts. acs.org Recent research has focused on developing catalysts, such as iridium complexes with chiral cyclopentadienyl (B1206354) ligands, that can selectively hydrogenate the C=N bond without breaking the N-O bond, although this is more relevant for the synthesis of hydroxylamines. acs.org

In reductive amination, controlling the stoichiometry of the reactants and the pH of the reaction mixture is important to favor the formation of the desired primary amine and minimize over-alkylation. masterorganicchemistry.com

Enantioselective Synthesis of Chiral Aminononane Derivatives

The development of synthetic routes to enantiomerically pure chiral amines is of great importance. This section focuses on methods for the enantioselective synthesis of structural analogues of this compound.

Biocatalytic Approaches Utilizing Amine Dehydrogenases

Amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. frontiersin.orgnih.govnih.gov These enzymes catalyze the reductive amination of ketones with high enantioselectivity, using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govnih.gov

While direct biocatalytic synthesis of (R)- or (S)-5-aminononane has not been extensively reported, studies on structural analogues such as 2-aminononane provide valuable insights. For example, several ω-transaminases have been shown to convert both (R)- and (S)-2-aminononane, with a preference for the (S)-enantiomer. asm.org Amine dehydrogenases have also been successfully employed for the synthesis of shorter-chain chiral amines with high enantiomeric excess. frontiersin.orgresearchgate.net The substrate scope of some native AmDHs includes linear alkyl ketones, suggesting their potential applicability to nonan-5-one. frontiersin.org

Examples of Amine Dehydrogenase Activity on Aliphatic Ketones

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| MsmeAmDH | Butan-2-one | (S)-Butan-2-amine | 93.6% | frontiersin.org |

| MsmeAmDH | 1-Methoxypropan-2-one | (S)-1-Methoxypropan-2-amine | 98.1% | frontiersin.org |

| CfusAmDH, MsmeAmDH, MATOUAmDH2 | 3-Aminobutan-2-ol | (3S)-3-aminobutan-2-ol | 98.2-99.4% | whiterose.ac.uk |

The enantioselectivity of these enzymes is often high, affording products with excellent optical purity. nih.gov The reaction conditions, such as pH and temperature, can be optimized to enhance enzyme activity and stability. nih.gov

Asymmetric Synthesis and Chiral Resolution Techniques for Aminononanol Derivatives

Asymmetric synthesis provides a direct route to chiral aminononanol derivatives. One common strategy involves the asymmetric reduction of a corresponding α-amino ketone. Alternatively, the diastereoselective addition of a nucleophile to a chiral imine derivative can establish the desired stereochemistry.

Chiral resolution is a classical yet effective method for separating a racemic mixture of chiral aminononanol derivatives. wikipedia.orgaklectures.com This technique typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org The separated diastereomer can then be treated to recover the pure enantiomer of the aminononanol.

Another approach to chiral resolution is enzymatic resolution. Lipases, for example, can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. google.com

Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Amine | Separation Method | Reference |

| Tartaric acid | Primary, Secondary | Fractional Crystallization | wikipedia.org |

| (S)-Mandelic acid | Primary, Secondary | Fractional Crystallization | wikipedia.org |

| Brucine | - | Fractional Crystallization | wikipedia.org |

| Chiral lipase | Primary, Secondary | Enzymatic Resolution | google.com |

The efficiency of a chiral resolution process is dependent on the choice of the resolving agent and the crystallization conditions. wikipedia.org

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound and its structural analogues has led to the development of novel molecules with diverse applications. Advanced synthetic methodologies have enabled the introduction of various functional groups, creating derivatives with tailored properties. This section explores the synthesis of carboxylic acid functionalized derivatives, the incorporation of aminononane moieties into nucleoside analogues, and the creation of steroidal amino-derivatives.

Carboxylic Acid Functionalizations (e.g., this compound-5-carboxylic Acid)

The introduction of a carboxylic acid group into the this compound structure creates α,α-disubstituted amino acids, a class of compounds with significant interest in medicinal chemistry and materials science. A key example of this functionalization is the synthesis of this compound-5-carboxylic acid.

This compound, also known as di-n-butylglycine, serves as a crucial reagent in the synthesis of more complex molecules, particularly in peptide chemistry. impurity.comchemicalbook.comlabmix24.com One of its notable applications is in the preparation of Fmoc-α-dialkylamino acids. impurity.comchemicalbook.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for solid-phase peptide synthesis, and derivatives like Fmoc-5-aminononane-5-carboxylic acid (Fmoc-Dbg-OH) are used to incorporate unique structural elements into peptides, enhancing their stability and solubility. chemimpex.com

The synthesis of α-amino acids from secondary amines can be approached through various methods. General strategies include the direct amination of α-bromocarboxylic acids and the amidomalonate synthesis, which is a variation of the malonic ester synthesis. libretexts.org More advanced and greener methodologies involve the direct amidation of carboxylic acids with amines using solid supports like silica (B1680970) gel under microwave irradiation, which is applicable to various aliphatic primary and secondary amines. rsc.org Another approach involves a "deprotective functionalization" concept, where N-sulfonamide-protected amines react directly with carboxylic acids, avoiding a separate deprotection step. nih.gov

The properties and synthesis of this compound-5-carboxylic acid and its Fmoc derivative are summarized in the table below.

| Property | This compound-5-carboxylic Acid | Fmoc-5-aminononane-5-carboxylic acid |

| Synonym | Di-n-butylglycine | Fmoc-Dbg-OH |

| CAS Number | 7597-66-2 | 218926-48-8 |

| Molecular Formula | C10H21NO2 | C25H31NO4 |

| Molecular Weight | 187.28 g/mol | 409.6 g/mol |

| Primary Use | Reagent for synthesis of Fmoc-α-dialkylamino acids impurity.comchemicalbook.com | Used in peptide synthesis and drug development chemimpex.com |

| Appearance | Not specified | White powder chemimpex.com |

This table contains data sourced from multiple references. impurity.comchemicalbook.comchemimpex.com

Nucleoside Analogues Incorporating Aminononane Moieties

Nucleoside analogues are fundamental in the development of antiviral and anticancer therapies. nih.govnih.gov The incorporation of lipophilic moieties, such as aminononane derivatives, can modify the pharmacological properties of these analogues. The synthesis of nucleoside analogues is a complex process, often challenged by the need for chiral starting materials and multi-step, inefficient routes. nih.govnih.gov Modern methods aim to provide flexible and selective access to a variety of analogues. nih.gov

The incorporation of a this compound moiety can be achieved through the reaction of a primary amine with a suitably functionalized sugar and nucleobase. While direct synthesis involving this compound is not extensively detailed in the provided results, the principles of nucleoside synthesis can be applied. N-Glycosylation is a key step, forming the bond between the sugar and the nucleobase. academie-sciences.fr The amine can be introduced at various stages of the synthesis. For instance, methods for the synthesis of 3'-amino-nucleosides have been developed, which could be adapted for longer alkylamino chains. ucl.ac.uk

A specific application involves using bulky "swallowtail" substituents, such as this compound, to modify the properties of other molecules. For example, the imidization of perylene (B46583) dianhydrides with this compound increases the solubility of the resulting perylene diimide (PDI) derivatives. uoregon.edu This increased solubility stems from the steric hindrance provided by the bulky alkyl chains, which prevents the PDI molecules from stacking. uoregon.edu This principle could be applied to nucleoside analogues to enhance their solubility or alter their interaction with biological targets.

The general strategies for synthesizing nucleoside analogues that could incorporate aminononane moieties are outlined below.

| Synthetic Strategy | Description | Key Features |

| De Novo Synthesis from Achiral Materials | Constructs nucleoside analogues from simple, non-chiral starting materials using techniques like proline-catalyzed fluorination and enantioselective aldol (B89426) reactions. nih.gov | Avoids reliance on limited chiral pool, allows for diversification (D- or L-isomers, C2'/C4' modifications). nih.govnih.gov |

| Chemoenzymatic Approaches | Combines chemical synthesis with enzymatic reactions (e.g., using nucleoside phosphorylases) to achieve specific transformations, such as base diversification. academie-sciences.fr | Leverages the high selectivity of enzymes for key steps, potentially reducing the number of protection/deprotection steps. academie-sciences.fr |

| Diastereoselective Synthesis | Employs specific reaction conditions and reagents, sometimes including Lewis acids, to control the stereochemistry at the chiral centers of the nucleoside. google.com | Crucial for obtaining the biologically active cis-isomers of nucleoside analogues. google.com |

Steroidal Amino-Derivatives

The attachment of amino groups to a steroid nucleus can significantly modulate the biological activity of the parent steroid. Synthesizing steroidal amino-derivatives with structures analogous to this compound involves introducing an aminoalkyl chain onto the steroid framework. While direct attachment of a this compound group is not explicitly described, various methods exist for creating amino steroids that serve as structural analogues.

Synthetic strategies often involve the reductive amination of ketosteroids. For example, 17β-amino steroids have been prepared in high yield by the reductive amination of estrone (B1671321) and epiandrosterone (B191177) using benzylamine (B48309) followed by catalytic hydrogenolysis. nih.gov Another approach involves the multicomponent Ugi reaction, which can be used to functionalize steroids with amino acid moieties. beilstein-journals.org This reaction is highly versatile, allowing for the steroid to act as the amine, carbonyl, or carboxylic acid component. beilstein-journals.org

Furthermore, direct amination can be achieved through the ring-opening of steroidal epoxides or the substitution of bromo ketones. rsc.org For instance, 4β-aminosteroids have been synthesized with high regioselectivity by opening a steroidal epoxide ring. rsc.org Biocatalytic methods using ω-transaminases have also been developed for the efficient and sustainable synthesis of important 17-α-amino steroids, offering excellent stereocontrol. nih.gov

A study also describes the synthesis of bicyclo[3.3.1]nonane-steroid derivatives from estradiol (B170435) or estrone through a series of reactions including etherification, addition, nucleophilic substitution, and cyclization. ichem.mdichem.md Although the nonane is in a bicyclic structure, it represents an interesting structural analogue.

The table below summarizes various synthetic routes to steroidal amino-derivatives.

| Synthetic Method | Steroid Precursor | Reagents/Catalysts | Position of Amination | Reference |

| Reductive Amination | Estrone, Epiandrosterone | Benzylamine, Sodium triacetoxyborohydride, H2/Pd | 17β | nih.gov |

| Epoxide Ring Opening | Steroidal 3,4α-epoxide | ZnCl2 – H2O | 4β | rsc.org |

| Bromo Ketone Substitution | 2α-bromo ketone | K2CO3 | 4α | rsc.org |

| Biocatalytic Transamination | Ketosteroid | ω-transaminase | 17α | nih.gov |

| Multicomponent Reaction (Ugi) | Ketosteroid | Amine, Carboxylic acid, Isocyanide | Varies | beilstein-journals.org |

Oxidative Reactions of Aminononanes

The amino group of aminononanes is susceptible to oxidation. A notable pathway is enzymatic oxidative deamination, a reaction catalyzed by enzymes such as amine oxidases. For instance, studies on bovine serum amine oxidase (BSAO), a copper-containing enzyme, have demonstrated its ability to catalyze the oxidative deamination of primary amines to their corresponding aldehydes. researchgate.net In this process, the amine is converted to an aldehyde, with the concurrent production of ammonia and hydrogen peroxide. researchgate.net

| Reactants | Enzyme/Catalyst | Primary Products | Reference |

| Aminononane, O₂, H₂O | Amine Oxidase | Nonanal, NH₃, H₂O₂ | researchgate.net |

Nucleophilic Reactivity and Derivatization

The defining characteristic of this compound in synthetic chemistry is the nucleophilicity of its amino group. The lone pair on the nitrogen atom readily attacks electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. This reactivity allows for extensive derivatization of the parent molecule. ontosight.ailibretexts.org

This compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. ebi.ac.uklibretexts.org In this Sₙ2 reaction, the amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

A significant challenge in this process is controlling the degree of alkylation. The primary amine product, this compound, is often more nucleophilic than the ammonia it might be synthesized from, and the resulting secondary amine is also reactive. libretexts.org This can lead to a mixture of products. To favor the formation of a mono-alkylated (secondary amine) product, chemists can employ a large excess of the starting amine relative to the alkylating agent.

| Reactants | Product Type | General Reaction | Reference |

| This compound, Alkyl Halide (R-X) | Secondary Amine | C₄H₉-CH(NH₂)-C₄H₉ + R-X → C₄H₉-CH(NHR)-C₄H₉ + HX | libretexts.org |

| Secondary Amine, Alkyl Halide (R-X) | Tertiary Amine | C₄H₉-CH(NHR)-C₄H₉ + R-X → C₄H₉-CH(NR₂)-C₄H₉ + HX | libretexts.org |

The reaction of this compound with acylating agents, such as acyl chlorides or acid anhydrides, is a robust and widely used method for forming stable N-substituted amides. ebi.ac.ukjst.go.jp This nucleophilic acyl substitution involves the attack of the amine's nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion).

This reaction is generally high-yielding and less prone to over-reaction compared to alkylation. Research on closely related structures, such as 1,9-dibromo-5-aminononane, has demonstrated the efficiency of acylation. For example, benzoylation using benzoyl chloride converts the primary amino group into a stable benzamide (B126) derivative. jst.go.jp This transformation is pivotal for protecting the amino group or for building more complex molecular structures. jst.go.jp

| Reactant 1 | Reactant 2 (Acylating Agent) | Product | Reference |

| This compound | Acyl Chloride (e.g., Benzoyl chloride) | N-(nonan-5-yl)benzamide | jst.go.jp |

| This compound | Acid Anhydride (e.g., Acetic anhydride) | N-(nonan-5-yl)acetamide | libretexts.org |

Role as a Versatile Building Block in Complex Molecular Architectures

Due to its defined structure and reliable reactivity, this compound and its derivatives serve as valuable building blocks in organic synthesis. ontosight.aiguidechem.comsmolecule.com The amine functional group provides a reactive handle for elongation and functionalization, while the nine-carbon chain imparts specific steric and lipophilic properties to the target molecule.

Spectroscopic and Advanced Structural Characterization of 5 Aminononane Systems

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding framework of 5-aminononane. youtube.com These methods probe the quantized vibrational states of a molecule, with each bond or functional group exhibiting characteristic frequencies. youtube.com

For a primary aliphatic amine like this compound, the IR spectrum is distinguished by several key absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) typically appear as two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comlibretexts.org Another significant feature is the N-H bending (or scissoring) vibration, which is observed in the 1650-1580 cm⁻¹ range. orgchemboulder.comlibretexts.org The C-N stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ region. orgchemboulder.comwikieducator.org Furthermore, a broad absorption band resulting from the N-H wagging motion can be identified between 910-665 cm⁻¹. orgchemboulder.comwikieducator.org The gas-phase IR spectrum for this compound is available through the NIST/EPA Gas-Phase Infrared Database, providing empirical data for these assignments. nist.gov

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | 3500 - 3300 | Two medium-intensity bands, characteristic of a primary amine. orgchemboulder.comlibretexts.org |

| C-H Stretch | 3000 - 2850 | Strong, sharp absorptions from the nonane (B91170) alkyl backbone. |

| N-H Bend (Scissoring) | 1650 - 1580 | A medium to strong band, confirming the primary amine group. orgchemboulder.com |

| C-H Bend | 1470 - 1365 | Bending vibrations of the CH₂ and CH₃ groups. |

| C-N Stretch | 1250 - 1020 | A medium to weak band indicating the carbon-nitrogen bond. wikieducator.orgaip.org |

This table presents generalized data for aliphatic primary amines, applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

In the ¹H NMR spectrum of this compound, the protons on the carbon alpha to the nitrogen atom (C5) are deshielded and typically resonate in the 2.3-3.0 ppm range. libretexts.org The protons of the amino group itself (-NH₂) produce a signal that can vary in chemical shift (typically 0.5-5.0 ppm) and shape, as it is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The remaining protons along the butyl chains appear as overlapping multiplets in the upfield region, characteristic of aliphatic alkanes (~0.8-1.6 ppm). nih.gov

In the ¹³C NMR spectrum, the carbon atom directly bonded to the electron-withdrawing amino group (C5) is the most deshielded among the backbone carbons, generally appearing in the 10-65 ppm region. libretexts.org The chemical shifts of the other carbons (C1-C4 and C6-C9) are influenced by their distance from the amino group, providing a unique fingerprint of the carbon skeleton.

Analysis of derivatives, such as N-acylated or N-alkylated this compound, shows predictable changes in the NMR spectra. For instance, acylation would cause a significant downfield shift of the C5 proton signal and the disappearance of the -NH₂ proton signal, replaced by an amide N-H signal further downfield. Such studies are crucial for confirming the products of synthetic modifications.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| C1 / C9 (CH₃) | ~0.9 | ~14 | Terminal methyl groups, least affected by the amine. |

| C2 / C8 (CH₂) | ~1.3 | ~23 | Methylene groups in the alkyl chain. |

| C3 / C7 (CH₂) | ~1.4 | ~32 | Methylene groups closer to the amine function. |

| C4 / C6 (CH₂) | ~1.5 | ~40 | Methylene groups beta to the nitrogen. |

| C5 (CH) | ~2.7 - 3.0 | ~50 - 60 | Alpha-carbon, significantly deshielded by the nitrogen atom. libretexts.org |

This table presents predicted values based on general principles of NMR spectroscopy for aliphatic amines.

Mass Spectrometric Identification and Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structural features of this compound through the analysis of its fragmentation patterns upon ionization.

In accordance with the nitrogen rule, a molecule containing an odd number of nitrogen atoms will have a molecular ion (M⁺) with an odd mass-to-charge (m/z) ratio. jove.comwhitman.edu this compound (C₉H₂₁N) has a molecular weight of approximately 143.27 g/mol , and its electron ionization (EI) mass spectrum shows a molecular ion peak at an odd m/z value of 143, confirming the presence of a single nitrogen atom. nist.govnih.gov

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the C-N bond. libretexts.orgarizona.edumiamioh.edu This process is highly favored as it results in the formation of a stable, resonance-stabilized iminium cation. For the symmetrical this compound, the bonds between C4-C5 and C5-C6 are the sites for alpha-cleavage. Cleavage at either of these positions results in the loss of a butyl radical (•C₄H₉, mass 57) and the formation of an iminium ion with m/z 86. This fragment is typically the base peak (the most intense peak) in the spectrum.

Table 3: Major Mass Spectrometric Fragments of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 143 | [CH₃(CH₂)₃CH(NH₂) (CH₂)₃CH₃]⁺ | Molecular Ion (M⁺) | Confirms molecular weight and odd number of nitrogens. jove.comwhitman.edu |

| 86 | [CH(NH₂)(CH₂)₃CH₃]⁺ | Alpha-cleavage (Loss of •C₄H₉) | Base peak, characteristic of the amine's structure. libretexts.orgarizona.edu |

| 57 | [C₄H₉]⁺ | Butyl cation | Fragment from the alkyl chain. |

| 44 | [CH₂=NHCH₃]⁺ | Rearrangement and cleavage | Common fragment in aliphatic amines. |

Data derived from the NIST Mass Spectrum of 5-Nonylamine and general amine fragmentation rules. whitman.edunist.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) in Biological Contexts

Chiroptical spectroscopy, particularly Circular Dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. acs.org This technique is exquisitely sensitive to the three-dimensional or stereochemical structure of chiral molecules. While this compound itself is an achiral molecule and therefore does not exhibit a CD spectrum, its interactions within chiral environments, especially biological ones, can be effectively studied using chiroptical methods.

One major application involves monitoring the interaction of this compound with chiral macromolecules, such as enzymes. For instance, when an amine substrate like an aminononane binds to the active site of a protein like bovine serum amine oxidase (BSAO), it can induce conformational changes in the enzyme's secondary structure. researchgate.net These changes can be detected and quantified by monitoring the protein's far-UV CD spectrum, providing insights into the substrate binding mechanism and the flexibility of the enzyme's active site. researchgate.net

A second approach involves the chemical derivatization of this compound with a chiral reagent. Reagents such as fluorescamine (B152294) or isatin (B1672199) derivatives can react with the primary amine to form a new, larger molecule that is chiral and possesses a chromophore. nih.govtandfonline.com This newly formed chiral derivative will exhibit a characteristic CD spectrum, often called an induced CD. The sign and intensity of the CD signals can be used for stereochemical analysis, particularly for determining the enantiomeric excess and absolute configuration of chiral amines. nih.govnsf.gov This derivatization strategy allows the powerful analytical capabilities of chiroptical spectroscopy to be extended to achiral amines by covalently linking them to a chiral probe.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies, such as those employing Density Functional Theory (DFT), would be essential for elucidating the electronic properties of 5-Aminononane. These calculations could determine key electronic descriptors. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and the energy required for electronic excitation.

Furthermore, these studies can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this would likely show a region of negative potential (electron-rich) around the nitrogen atom of the amine group and positive potential (electron-poor) around the hydrogen atoms of the amine group, highlighting its capacity for hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound (Note: The following values are illustrative examples of what a quantum chemical calculation might produce and are not based on published experimental data.)

| Descriptor | Hypothetical Value | Significance |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability |

| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 10.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 1.4 D | Measures the molecule's overall polarity |

| Molecular Electrostatic Potential | Negative around N, Positive around NH₂ | Predicts sites for electrophilic/nucleophilic attack and H-bonding |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations could be used to explore the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological membrane. An MD simulation tracks the movements of each atom in the molecule over time by solving Newton's equations of motion. mdpi.comresearchgate.net

For this compound, a key focus would be the rotation around its carbon-carbon single bonds, leading to a vast landscape of possible conformations. MD simulations can identify the most stable (lowest energy) conformers and the energy barriers between them. This is crucial as the molecule's shape influences its physical properties and how it binds to other molecules. Simulations of this compound in water would reveal how the polar amine group forms hydrogen bonds with water molecules and how the nonpolar nonane (B91170) chain influences its solubility and aggregation behavior. rsc.org

Ligand Docking and Protein-Ligand Interaction Modeling

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. acs.org Although no specific docking studies have been published for this compound, its known antifungal activity suggests it may interact with fungal proteins. mdpi.com

In a hypothetical docking study, the 3D structure of this compound would be placed into the binding site of a target fungal enzyme. A scoring function would then estimate the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net The results would predict the binding pose and identify key interactions, such as hydrogen bonds between the amine group of this compound and amino acid residues (e.g., aspartate or glutamate) in the protein's active site. This information could guide the design of more potent antifungal agents.

Table 2: Illustrative Ligand Docking Results for this compound (Note: These are hypothetical results for illustrative purposes.)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Fungal Chitin Synthase | -5.8 | ASP-201, GLU-205 | Hydrogen Bond, van der Waals |

| Fungal Cytochrome P450 | -5.2 | TYR-96, ILE-379 | Hydrophobic, van der Waals |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structure with its biological activity or physicochemical properties. For a class of compounds like aliphatic amines, a QSAR model could be developed to predict toxicity. mdpi.comresearchgate.net

These models use calculated molecular descriptors (e.g., molecular weight, polarity, shape, electronic properties) as independent variables to predict a dependent variable, such as the concentration required to inhibit fungal growth. A study on the toxicity of aliphatic amines against Tetrahymena pyriformis, for example, could be used to build a predictive model. researchgate.net Although this compound is not specifically mentioned in existing public studies, its descriptors could be calculated and input into such a model to estimate its potential activity.

Biological Interactions and Mechanistic Studies of Aminononane Compounds

Enzymatic Catalysis and Substrate Specificity

The interaction of aminononane compounds with various enzyme systems is a subject of detailed biochemical investigation. These interactions are governed by the physicochemical properties of the aminononane molecule, particularly its long, hydrophobic alkyl chain and the centrally located, charged amino group. Enzymes such as amine oxidases and amine dehydrogenases exhibit distinct mechanisms when interacting with these substrates.

Bovine serum amine oxidase (BSAO) is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines to their corresponding aldehydes, producing hydrogen peroxide and ammonia (B1221849). The active site of BSAO features a complex environment that accommodates a wide range of amine substrates, and its interaction with aminononanes reveals key aspects of its catalytic mechanism.

The docking of aminononane substrates into the BSAO active site is a multifaceted process, primarily driven by a combination of hydrophobic and electrostatic forces. The long non-polar alkyl chain of the aminononane molecule plays a critical role in its affinity for the enzyme.

Hydrophobic Interactions : Research indicates that the docking of 1-aminononane is significantly controlled by hydrophobic interactions with a specific region of the BSAO active site. nih.gov Kinetic studies on a series of linear aliphatic primary monoamines show that as the length of the alkyl chain increases, the affinity for the active site also increases. researchgate.net This is attributed to favorable hydrophobic effects within the microenvironment of the active site, which has been estimated to have a relatively low dielectric constant. researchgate.net

Electrostatic Interactions : While hydrophobic forces are dominant for long-chain amines like aminononane, electrostatic interactions are also crucial for substrate binding in BSAO. researchgate.netuniroma1.it The substrate's amino group is protonated at physiological pH, carrying a positive charge. This positive charge interacts with negatively charged amino acid residues within the enzyme's active site. uniroma1.itresearchgate.net Studies suggest the presence of at least one, and possibly two, negatively charged residues that form ionic interactions with the positively charged amine substrate, guiding it into the correct orientation for catalysis. nih.govresearchgate.net These electrostatic forces are considered a key factor in the initial docking of many amine substrates. researchgate.net

The interplay between these hydrophobic and electrostatic interactions allows BSAO to effectively bind and process a variety of amine substrates, from simple molecules to complex polyamines. uniroma1.it

The kinetic parameters of BSAO catalysis are significantly influenced by the structure of the amine substrate. For linear aliphatic amines like aminononane, a clear trend has been observed where substrate affinity and catalytic turnover are inversely related.

The catalytic efficiency, often expressed as the k_cat/K_m ratio, is therefore a result of this trade-off. The table below, derived from studies on BSAO, illustrates how catalytic efficiency can be modulated by substrate structure and the presence of inhibitors.

| Substrate | k_cat/K_m (s⁻¹M⁻¹) | Primary Interaction Type |

|---|---|---|

| 1-Aminononane (NONA) | Data Not Specified in Source | Hydrophobic nih.gov |

| Spermine (SPM) | Data Not Specified in Source | Electrostatic nih.gov |

| Spermidine (SPD) | Data Not Specified in Source | Electrostatic nih.gov |

| 1-Aminobutane (BUA) | Data Not Specified in Source | Electrostatic nih.gov |

| Benzylamine (B48309) (BZA) | Data Not Specified in Source | Electrostatic nih.gov |

Note: While absolute values for 1-aminononane were not provided in the comparative study, the research highlighted that its docking mechanism is distinct from the other listed substrates, being primarily governed by hydrophobic interactions. nih.gov

The interaction with substrates and inhibitors can induce conformational changes in BSAO, highlighting the inherent flexibility of its structure. This structural plasticity is believed to be essential for the enzyme's ability to accommodate a wide variety of substrates, including those with bulky or sterically hindered structures. researchgate.netuniroma1.it

Circular dichroism studies have provided direct evidence for this flexibility, revealing that the secondary structure of BSAO can be altered upon substrate binding. researchgate.net The binding of an inhibitor has also been reported to cause changes in the α-helix and β-sheet content of amine oxidases. researchgate.net These findings suggest that the enzyme does not operate as a rigid lock-and-key system but rather as an adaptable structure that can be modulated by ligand interactions. This conformational flexibility is a key element in explaining the broad substrate specificity of BSAO. researchgate.netuniroma1.it

Interactions with Amine Oxidases (e.g., Bovine Serum Amine Oxidase - BSAO)

Biocatalytic Reductions by Amine Dehydrogenases

Amine dehydrogenases (AmDHs) are an important class of enzymes for synthetic biocatalysis, primarily used for the asymmetric synthesis of chiral amines from prochiral ketones. nih.govnih.gov This process, known as reductive amination, involves the conversion of a carbonyl group to an amine, utilizing an ammonia source and a reducing cofactor, typically a nicotinamide (B372718) coenzyme like NADH or NADPH. nih.govrsc.org

The primary application of AmDHs in the context of aminononanes is not the reduction of the amine itself, but rather the stereoselective synthesis of chiral aminononanes from their corresponding ketones. For example, 5-aminononane could be synthesized from nonan-5-one. The reaction proceeds with high stereoselectivity, often yielding the (R)- or (S)-enantiomer with excellent enantiomeric excess (>99%). nih.gov

The general scheme for this biocatalytic reaction is as follows:

Ketone + NH₃ + NAD(P)H + H⁺ ⇌ Chiral Amine + H₂O + NAD(P)⁺

To make the process cost-effective and efficient, the expensive nicotinamide cofactor is continuously regenerated using a dual-enzyme system. A second enzyme, such as formate (B1220265) dehydrogenase (FDH) or glucose dehydrogenase (GDH), is employed to reduce the oxidized cofactor (NAD(P)⁺) back to its active form (NAD(P)H). nih.govrsc.org When ammonium (B1175870) formate is used as the buffer, it serves as both the nitrogen source and the source of reducing equivalents (via formate), with inorganic carbonate being the only significant by-product, making this a highly atom-efficient process. nih.gov

| Substrate (Ketone) | Enzyme System | Product (Amine) | Key Features |

|---|---|---|---|

| Prochiral Ketones/Aldehydes | Amine Dehydrogenase (AmDH) + Cofactor Regeneration Enzyme (e.g., FDH) | Chiral Amines | High stereoselectivity (>99% ee), High conversion, Atom efficient. nih.govrsc.org |

| Nonan-5-one (Hypothetical) | AmDH + FDH | (R)- or (S)-5-Aminononane | Potential pathway for asymmetric synthesis. |

Metabolic Pathways Involving Aminoalkyl Chains

The metabolic fate of compounds containing aminoalkyl chains, such as this compound, is expected to follow established pathways for amine and alkyl chain catabolism. The primary metabolic transformations typically involve the amino group and the subsequent degradation of the resulting carbon skeleton.

One of the most common metabolic pathways for primary amines is oxidative deamination. researchgate.net This reaction, often catalyzed by monoamine oxidases (MAO) or other amine oxidases located in tissues like the liver, converts the amine into its corresponding aldehyde. researchgate.net In the case of this compound, this would yield nonan-5-one.

Following the initial deamination, the resulting ketone can undergo further metabolism. The long alkyl chain is susceptible to oxidation reactions. For instance, studies on the metabolism of drugs with aminoalkyl side chains, such as primaquine (B1584692) and amodiaquine, show that the side chains can be metabolized to form carboxylic acid analogues. researchgate.netliverpool.ac.uk This suggests that the nonanone intermediate could be further oxidized.

Ultimately, the carbon skeleton can be broken down into smaller units that enter central metabolic pathways. The process is analogous to the catabolism of fatty acids and some amino acids, where the carbon chain is degraded to intermediates like acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for biosynthesis. youtube.comlibretexts.org

Key metabolic steps for an aminoalkyl chain can be summarized as:

Oxidative Deamination : The terminal or internal amino group is removed, forming an aldehyde or ketone. This is a major pathway for compounds like primaquine. researchgate.net

N-Dealkylation : For secondary or tertiary amines, the removal of alkyl groups attached to the nitrogen is a common reaction mediated by cytochrome P450 (CYP) enzymes. ucsf.edu

Carbon Skeleton Oxidation : The resulting alkyl chain can be oxidized, potentially forming carboxylic acids. liverpool.ac.uk

Entry into Central Metabolism : The degraded carbon skeleton can be converted into intermediates like pyruvate (B1213749) or acetyl-CoA, which are then utilized in the TCA cycle. libretexts.org

Investigation of Biotransformation Products

The biotransformation of this compound and related compounds can be mediated by several enzymatic systems, leading to a variety of metabolic products. The primary routes of metabolism for aliphatic amines involve enzymes such as transaminases, amine oxidases, and cytochrome P450 monooxygenases. nih.govcapes.gov.br

As discussed previously, ω-transaminases catalyze a reversible reaction. Therefore, while this compound can be a substrate for deamination, it can also be a biotransformation product. The amination of the corresponding ketone, 5-nonanone (B165733), by a transaminase using an amino donor would yield this compound. mbl.or.kr The other product of the deamination of this compound would be 5-nonanone. nih.gov

Beyond transamination, other significant biotransformation pathways for aliphatic amines include:

N-Oxidation : This common metabolic pathway for primary and secondary aliphatic amines can lead to the formation of hydroxylamine (B1172632) and nitroso intermediates. nih.govtandfonline.com

Oxidative N-dealkylation : Catalyzed by enzymes like cytochrome P450, this reaction removes an alkyl group from the nitrogen atom. nih.govacs.org

Ring Oxidation and Opening : For cyclic amines, oxidation can occur on the ring structure, sometimes leading to the opening of the ring. nih.gov

N-Acylation : Reactions such as N-acetylation and N-succinylation have been observed in the biotransformation of amine-containing compounds. acs.orgfrontiersin.org

Studies on long-chain alkylamines have shown that they are subject to biotransformation. For instance, primary alkylamines were shown to be depleted in in-vitro assays using rainbow trout liver S9 fractions, indicating metabolic activity. oup.com The metabolism of long-chain nitrosodialkylamines, which are derivatives of alkylamines, is known to be catalyzed by cytochrome P450 isoforms, leading to various hydroxylated products. oup.com These established pathways for similar molecules suggest that the biotransformation of this compound in a biological system would likely produce oxidized metabolites such as hydroxylamines or the corresponding ketone via deamination.

Pharmacological and Biochemical Effects of Aminononane Derivatives

Inhibitory Potential against Specific Enzymes

Derivatives of aminononane have been studied for their ability to inhibit specific enzymes, a key strategy in drug development. The long alkyl chain characteristic of aminononanes plays a significant role in their interaction with enzyme active sites.

A notable example is the interaction of 1-aminononane, a structural isomer of this compound, with Bovine Serum Amine Oxidase (BSAO), a copper-containing enzyme involved in the metabolism of primary amines. portlandpress.com Kinetic studies revealed that the docking of 1-aminononane into the BSAO active site is primarily governed by hydrophobic interactions, in contrast to other substrates that rely more on electrostatic interactions. portlandpress.com The increasing length of the aliphatic chain in a series of primary monoamine substrates was found to increase the affinity for the enzyme's active site but decrease the catalytic constant. nih.govresearchgate.net The binding of the long chain of 1-aminononane was shown to be a rate-determining step in the catalytic cycle. nih.govresearchgate.net

Furthermore, phosphonium (B103445) compounds like tetraphenylphosphonium (B101447) (TPP+) have been identified as potent competitive inhibitors of BSAO. portlandpress.com The extent of inhibition by TPP+ was analyzed in the presence of various substrates, including 1-aminononane, to probe the molecular features of the BSAO active site. portlandpress.com

| Compound/Substrate | Enzyme | Observation | Reference |

|---|---|---|---|

| 1-Aminononane (NONA) | Bovine Serum Amine Oxidase (BSAO) | Substrate docking is controlled by hydrophobic interactions with the active site. | portlandpress.com |

| Linear Aliphatic Primary Monoamines | Bovine Serum Amine Oxidase (BSAO) | Increasing chain length increases affinity (lower Km) but decreases the catalytic constant (kcat). | nih.govresearchgate.net |

| Tetraphenylphosphonium (TPP+) | Bovine Serum Amine Oxidase (BSAO) | Acts as a powerful competitive inhibitor. Its binding occurs at a cation-binding site, influenced by hydrophobic and coulombic interactions. | portlandpress.com |

Beyond amine oxidases, derivatives of amino compounds have been developed as inhibitors for other enzyme classes. For example, a series of 2-aminopyrimidine (B69317) derivatives were synthesized and showed potent inhibitory activity against β-glucuronidase, an enzyme linked to conditions like colon cancer. nih.gov Similarly, amastatin (B1665947) and bestatin, which are peptide derivatives containing an amino group, are known slow-binding, competitive inhibitors of aminopeptidases. nih.gov

Evaluation as Anti-Cancer Agents

A variety of derivatives incorporating an amino functional group have been designed and evaluated for their potential as anti-cancer agents. While research on this compound itself is limited in this context, the broader class of amino-containing compounds has shown promise in oncology research.

The rationale for developing these derivatives often involves modifying a known pharmacophore to enhance efficacy or reduce side effects. The amino group can be crucial for biological activity, influencing properties like DNA intercalation, enzyme inhibition, or interactions with cellular transport systems.

Several studies have reported the synthesis and anti-cancer evaluation of novel amino derivatives:

α-Aminophosphonates : These compounds are recognized for a range of biological activities, including anti-tumor and anti-cancer effects. nih.gov In one study, α-aminophosphonate derivatives of 3-acetyl-1-aminoquinolin-2(1H)-one were investigated for their efficacy in a rat model of breast cancer. nih.gov

Pyrimidin-2-Thione Derivatives : A novel pyrimidine (B1678525) derivative was synthesized and tested against liver carcinoma (HepG-2) cell lines. ekb.eg This compound exhibited promising activity and was found to enhance the effects of ionizing radiation, suggesting a potential role in combination therapies. The mechanism involved the upregulation of the cell cycle inhibitor p21 and caspase-3, indicating an induction of apoptosis. ekb.eg

2-Aminopyrimidine Derivatives : As mentioned previously, these compounds were evaluated as β-glucuronidase inhibitors, an enzyme whose increased activity is associated with colon cancer, making its inhibition a potential therapeutic strategy. nih.gov

| Compound Class | Cancer Model / Cell Line | Observed Effect / Potential Mechanism | Reference |

|---|---|---|---|

| α-Aminophosphonate derivatives | DMBA-induced breast cancer model in rats | Investigated for anti-cancer effects. | nih.gov |

| Pyrimidin-2-Thione derivative (Compound 7) | Liver Carcinoma (HepG-2) | Showed promising IC50 value; enhanced effect of gamma radiation; increased expression of p21 and caspase-3. | ekb.eg |

| 2-Aminopyrimidine derivatives | Not specified (Enzyme Inhibition Assay) | Acted as potent inhibitors of β-glucuronidase, an enzyme linked to colon cancer. | nih.gov |

These examples underscore the strategy of using an amino moiety as a key structural feature in the design of new molecules with potential applications in cancer therapy.

Emerging Applications and Functional Materials Derived from 5 Aminononane

Pharmaceutical and Agrochemical Intermediates

The utility of 5-aminononane as a precursor is most prominent in the synthesis of intermediates for the pharmaceutical and agrochemical industries. ontosight.ai While specific, publicly documented examples of commercial drugs or pesticides derived directly from this compound are limited, its role as a structural motif is evident in synthetic chemistry research.

A significant application is in the generation of non-standard amino acids, which are crucial components in modern drug discovery, particularly in peptide synthesis. chemimpex.com A derivative, this compound-5-carboxylic Acid, is used as a reagent to synthesize Fmoc-α-dialkylamino acids. chemicalbook.comlabmix24.com The fluorenylmethyloxycarbonyl (Fmoc) protecting group is essential in solid-phase peptide synthesis, a cornerstone of pharmaceutical development for creating therapeutic peptides. chemimpex.com The incorporation of building blocks like Fmoc-5-aminononane-5-carboxylic acid allows for the creation of peptides with unique structures and enhanced stability. chemimpex.com

| Property | This compound-5-carboxylic Acid | Fmoc-5-aminononane-5-carboxylic acid |

| Synonym | - | Fmoc-Dbg-OH chemimpex.combiosynth.com |

| CAS Number | 7597-66-2 chemicalbook.com | 218926-48-8 chemimpex.com |

| Molecular Formula | C10H21NO2 | C25H31NO4 chemimpex.com |

| Application | Reagent in synthesis chemicalbook.com | Building block in peptide synthesis chemimpex.com |

In the broader context of medicinal chemistry, the alkyl amine structure is a common feature in bioactive molecules. Research into agonists for receptors like the G protein-coupled receptor 84 (GPR84) has shown that molecules containing 6-alkylamino-substituted uracil (B121893) cores exhibit potent activity. The length of the alkyl chain is a critical determinant of potency, with medium-length chains often being optimal. This highlights the principle that the nonane (B91170) chain of this compound is a relevant structural element for designing new therapeutic agents. acs.org

Similarly, in the agrochemical sector, amines are foundational to the synthesis of a wide range of active compounds, including certain pesticides and fungicides that are designed to enhance crop productivity and protection. ontosight.aievonik.com this compound serves as a potential starting material for such molecules. ontosight.aiguidechem.com

Polymer Chemistry and Specialty Chemical Production

The chemical industry utilizes amines like this compound as intermediates for a variety of specialty chemicals, including surfactants, polymers, and dyes. ontosight.aiwikipedia.org The presence of the amine functional group on a hydrophobic nine-carbon backbone makes it a candidate for creating amphiphilic molecules, which are the basis of surfactants.

In the realm of polymer science, derivatives of this compound are being investigated for their potential in producing new polymers. smolecule.com The amine group can be used to introduce specific functionalities into a polymer backbone. For example, the derivative Fmoc-5-aminononane-5-carboxylic acid is noted for its utility in creating advanced materials, such as specialized hydrogels designed for controlled drug release applications, linking it to both polymer science and material science. chemimpex.com

| Specialty Chemical Category | Role of Amine Building Blocks (e.g., this compound) |

| Specialty Polymers | Incorporation as monomers to introduce specific functionalities (e.g., basicity, reactive sites). wikipedia.orgsmolecule.com |

| Surfactants | Serve as the hydrophilic head in amphiphilic molecules. ontosight.ai |

| Agrochemicals | Form the core structure of certain active ingredients. wikipedia.org |

| Adhesives and Sealants | Used as curing agents or to promote adhesion. wikipedia.org |

| Catalysts | Act as ligands or bases in chemical synthesis. wikipedia.orgsmolecule.com |

Ligand Design in Coordination Chemistry and Catalysis

In the field of coordination chemistry, this compound can function as a ligand, where the lone pair of electrons on the nitrogen atom can form a dative bond with a metal center. smolecule.comcatalysis.blog As a primary amine, it typically acts as a simple monodentate ligand. The structure and steric bulk of the two butyl groups attached to the carbon bearing the amine can influence the stability and reactivity of the resulting metal complex. nist.gov

The design of ligands is critical in homogeneous catalysis, as the ligand sphere around a metal catalyst dictates its activity, selectivity, and stability. numberanalytics.com By modifying ligands, the electronic and steric properties of a catalyst can be fine-tuned for a specific chemical transformation. numberanalytics.com Amine-based ligands are fundamental in a wide array of catalytic systems.

While specific catalytic applications centering on this compound as the ligand are not widely reported, related research illustrates the potential roles of such amines. For instance, studies in supramolecular chemistry have shown that chiral amines can be used to direct the self-assembly and structure of complex materials. In one research project, different enantiomers of chiral amines were shown to dramatically alter the network structure and thermal stability of gels formed with chiral dendrons, demonstrating that the amine's structure can have a profound impact on the properties of a functional material. whiterose.ac.uk This principle of molecular recognition and structure direction is central to advanced ligand design. whiterose.ac.uk

| Application Area | Role of this compound as a Ligand |

| Homogeneous Catalysis | Acts as a monodentate ligand to form metal complexes, modulating the catalyst's properties. smolecule.comnumberanalytics.com |

| Coordination Polymers | Can be incorporated as a linking molecule in the formation of metal-organic frameworks. |

| Supramolecular Assembly | The amine group can participate in hydrogen bonding and coordination to direct the formation of complex architectures. whiterose.ac.uk |

Conclusion and Future Perspectives in 5 Aminononane Research

Current Challenges and Knowledge Gaps

Despite its utility, the journey of 5-aminononane from laboratory synthesis to widespread application is not without its obstacles. A primary challenge lies in its industrial-scale production, where achieving high selectivity for the primary amine is difficult. At larger scales, heat and mass transfer limitations can promote side reactions, leading to the formation of secondary and tertiary amine byproducts that complicate purification efforts. The inherent basicity of the amine group necessitates specialized purification techniques to remove these impurities and achieve the high purity required for many applications.

A significant knowledge gap exists in the realm of its stereochemistry. The direct biocatalytic synthesis of specific enantiomers, (R)- or (S)-5-aminononane, has not been extensively reported. While research on analogous compounds like 2-aminononane using enzymes such as ω-transaminases and amine dehydrogenases provides a foundational understanding, dedicated studies on this compound are lacking. A deeper mechanistic understanding of its interactions in biological systems is also an area ripe for investigation. Elucidating how the position of the amino group on the nonane (B91170) chain influences its biological activity compared to other isomers is crucial for its targeted use in pharmaceuticals and agrochemicals. In material science, a comprehensive characterization of the physical and chemical properties of polymers and other materials derived from this compound is needed to fully exploit its potential.

Prospective Avenues for Synthetic Innovation

To overcome the limitations of traditional synthetic methods, researchers are exploring several innovative approaches for the synthesis of this compound and other long-chain aliphatic amines.

Biocatalysis and Chemoenzymatic Synthesis: The use of enzymes offers a green and highly selective alternative to conventional chemical synthesis. mdpi.com Engineered amine dehydrogenases (AmDH) and transaminases are being developed to catalyze the asymmetric synthesis of chiral amines. mdpi.comacs.org Chemoenzymatic strategies, which combine the advantages of chemical and enzymatic catalysis, are particularly promising. acs.orgnih.govnih.govmdpi.com For instance, a one-pot reaction could involve the chemical conversion of a bio-based feedstock into an intermediate ketone, followed by enzymatic reductive amination to produce the chiral amine. acs.org This approach not only enhances enantioselectivity but also aligns with the principles of sustainable chemistry.

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of primary amines. acs.orgresearchgate.netthieme-connect.comresearchgate.netacs.org Flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to improved yields and selectivities. acs.org By continuously removing byproducts like water, flow systems can overcome equilibrium limitations often encountered in batch processes, thus enhancing conversion rates. acs.org This technology is particularly well-suited for the safe handling of hazardous reagents and for scaling up production in a more controlled and efficient manner.

Advanced Catalytic Systems: The development of novel transition-metal catalysts continues to be a focal point for amine synthesis. These catalysts can enable the direct amination of alcohols or the hydroamination of alkenes, providing more atom-economical routes to compounds like this compound. The design of catalysts that can operate under milder conditions and with higher selectivity for the primary amine remains an active area of research.

Future Directions in Biological and Material Science Applications

The unique combination of a nine-carbon aliphatic chain and a primary amine group positions this compound as a versatile building block for a new generation of advanced materials and biologically active molecules.

Drug Delivery and Biomedical Applications: The amphiphilic nature of this compound and its derivatives makes them ideal candidates for the construction of self-assembling nanosystems for drug delivery. benthamscience.commdpi.comnih.govsemanticscholar.org These systems, such as micelles and liposomes, can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. benthamscience.commdpi.commdpi.com The primary amine group provides a reactive handle for conjugating targeting ligands or for creating pH-responsive carriers that release their payload in the acidic environment of tumors or endosomes. nih.gov Furthermore, polymers incorporating aliphatic amines are being explored for their biocompatibility and potential use in tissue engineering and as coatings for medical devices.

Smart Materials and Advanced Coatings: There is growing interest in the use of aliphatic amines in the development of "smart" polymers and coatings that respond to environmental stimuli. wisconsin.eduresearchgate.netnih.gov For instance, polymers containing amine functionalities can exhibit changes in their physical properties in response to pH or temperature, making them suitable for applications such as sensors, actuators, and controlled-release systems. wisconsin.edu In the realm of coatings, aliphatic amine hardeners are being investigated for their role in creating durable and environmentally friendly epoxy resins. mdpi.com

Energy Storage and Nanotechnology: Long-chain aliphatic amines are being explored as phase change materials (PCMs) for thermal energy storage. nih.govmdpi.comresearchgate.net These materials can absorb and release large amounts of latent heat during their solid-liquid phase transitions, making them valuable for applications in solar energy storage and thermal management of electronics. mdpi.comresearchgate.net In nanotechnology, the functionalization of nanoparticles with long-chain amines like this compound can improve their dispersibility in nonpolar solvents and polymers, which is crucial for the fabrication of advanced nanocomposites with enhanced mechanical and thermal properties. uni-tuebingen.de The self-assembly of amphiphilic molecules with amine architectures is also being investigated for the creation of novel nanostructures with tailored properties. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Aminononane with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent, catalyst) to minimize byproducts. Chromatographic techniques (HPLC, GC-MS) should be employed to isolate and verify purity. Structural validation via NMR (¹H, ¹³C) and FT-IR spectroscopy is critical to confirm functional groups (e.g., amine group at position 5). Document synthesis parameters (e.g., molar ratios, reaction time) to ensure reproducibility .

Q. How can researchers design experiments to assess the physicochemical properties of this compound (e.g., solubility, stability) under varying conditions?

- Methodological Answer : Use systematic titration or gravimetric analysis to measure solubility in polar/nonpolar solvents. Stability studies should involve accelerated degradation tests (e.g., exposure to heat, light, or acidic/alkaline conditions) monitored via UV-Vis spectroscopy or mass spectrometry. Report deviations from predicted behavior (e.g., unexpected hydrolysis) and adjust experimental conditions iteratively .

Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) are suitable for dose-response curves. Pair ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Ensure data precision by aligning significant figures with instrument resolution (e.g., ±0.001 g for analytical balances) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., cell line variability, solvent effects). Validate methodologies via cross-lab replication. Use falsification frameworks (e.g., empirical contradiction analysis) to test hypotheses against independent datasets . Example workflow:

| Conflicting Result | Potential Source | Resolution Strategy |

|---|---|---|

| EC₅₀ varies by >50% | Assay temperature differences | Standardize protocols (e.g., ISO guidelines) |

| Opposing toxicity outcomes | Impurity profiles | Re-synthesize compound with >99% purity |

Q. What strategies optimize computational modeling of this compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations (e.g., GROMACS) to account for conformational flexibility. Cross-validate predictions using experimental binding assays (e.g., SPR or ITC). Address force field limitations by comparing multiple parameter sets .

Q. How can researchers ensure ethical and reproducible data collection in long-term toxicity studies of this compound?

- Methodological Answer : Pre-register study designs (e.g., on Open Science Framework) to mitigate bias. Implement blinding during data collection and analysis. Use standardized toxicity endpoints (e.g., OECD guidelines) and disclose all experimental variables (e.g., animal strain, feed composition) .

Q. What advanced spectroscopic techniques are suitable for probing this compound’s dynamic behavior in complex matrices?

- Methodological Answer : Time-resolved fluorescence spectroscopy captures real-time interactions in lipid bilayers. Solid-state NMR elucidates structural changes under varying pH or temperature. Pair with chemometric analysis (e.g., PCA) to deconvolute overlapping spectral signals .

Methodological Guidelines

- Data Reporting : Include raw datasets in appendices, with processed data in the main text. Use ACS citation style for chemical databases (e.g., PubChem, ChemSpider) .

- Contradiction Management : Apply triangulation by combining experimental, computational, and literature data to resolve ambiguities .

- Instrumentation : Calibrate equipment before each experiment and document environmental conditions (e.g., humidity for hygroscopic samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。